N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide
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Overview
Description
N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a methoxy group on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methylaniline and 4-methoxybenzoic acid.
Amidation Reaction: The 2-fluoro-4-methylaniline is reacted with 4-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to more potent biological effects. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
- N-(2-fluoro-4-methylphenyl)acetamide
- N-(2-fluoro-4-methylphenyl)-4-chlorobenzamide
- N-(2-fluoro-4-methylphenyl)-4-nitrobenzamide
Uniqueness: N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide is unique due to the presence of both the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-10-3-8-14(13(16)9-10)17-15(18)11-4-6-12(19-2)7-5-11/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGWDUWERQYQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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